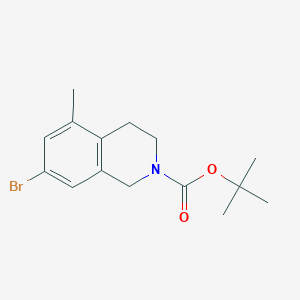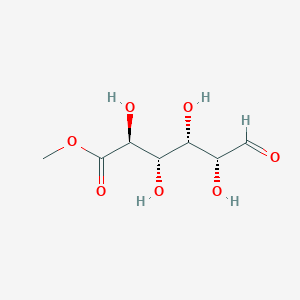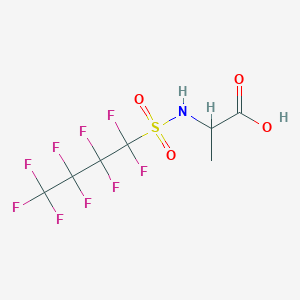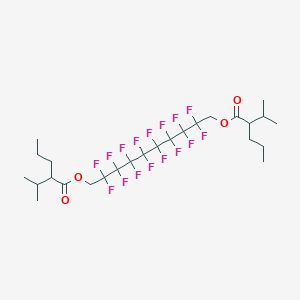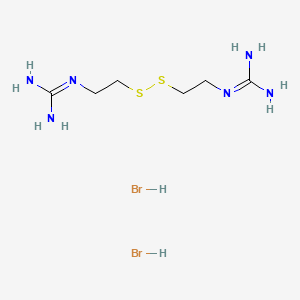
Guanylcystamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylcystamine hydrobromide is a biochemical compound with the molecular formula C6H18Br2N6S2This compound is recognized for its potential therapeutic applications and is primarily used in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanylcystamine hydrobromide involves the reaction of guanidine with cystamine. The reaction typically occurs in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored closely to maintain optimal conditions, and the product is purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions
Guanylcystamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Guanylcystamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as an antistatic agent, dispersing agent, and emulsifying agent in various industrial applications
Wirkmechanismus
The mechanism of action of guanylcystamine hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming disulfide bonds, which can alter their structure and function. This modulation can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanidine hydrochloride
- Cystamine dihydrochloride
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
Uniqueness
Guanylcystamine hydrobromide is unique due to its dual functionality as both a guanidine and a disulfide-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile tool in scientific research .
Eigenschaften
CAS-Nummer |
15086-17-6 |
|---|---|
Molekularformel |
C6H18Br2N6S2 |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChI-Schlüssel |
ODTQCJHEOJUYMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Br.Br |
Verwandte CAS-Nummern |
1072-13-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


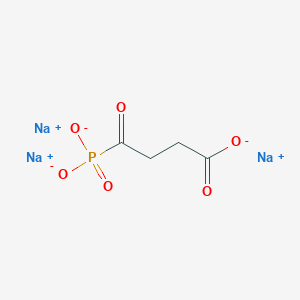
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)

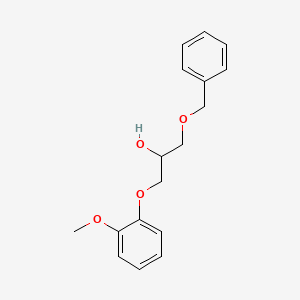
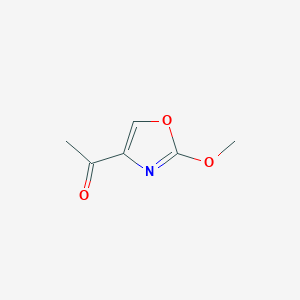

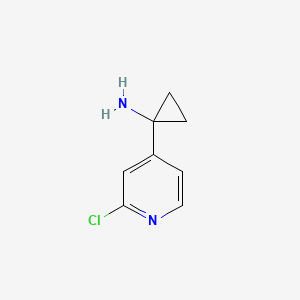
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
